Aglepristone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

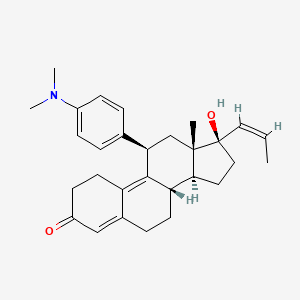

阿格列普里斯酮是一种合成类固醇抗孕激素,与米非司酮相关。它以商品名Alizin销售,主要用于兽医。 阿格列普里斯酮专门用作妊娠动物的堕胎药,具有一定的抗糖皮质激素活性 .

准备方法

阿格列普里斯酮制备为油性醇溶液,每毫升含阿格列普里斯酮30毫克。 典型剂量为10毫克/公斤,间隔24小时服用两次 . 制备方法包括将阿格列普里斯酮溶解在合适的溶剂中,形成用于皮下注射的稳定溶液 .

化学反应分析

阿格列普里斯酮会发生各种化学反应,包括:

氧化: 在特定条件下,阿格列普里斯酮会氧化,导致形成各种氧化衍生物。

还原: 还原反应可以将阿格列普里斯酮转化为其还原形式,这些形式可能具有不同的生物活性。

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及各种取代反应的催化剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

阿格列普里斯酮具有广泛的科学研究应用:

化学: 用作模型化合物,研究类固醇抗孕激素及其化学性质。

生物学: 用于生殖生物学研究,特别是在了解孕酮在妊娠中的作用。

作用机制

阿格列普里斯酮通过与子宫孕激素受体结合而起作用,而不产生孕激素的生物学效应。这会阻断妊娠期间孕激素的作用,导致胎儿吸收、流产或诱导分娩。 该化合物对孕激素受体的亲和力很高,使其在各种孕激素依赖性疾病中有效 .

相似化合物的比较

阿格列普里斯酮类似于其他抗孕激素,如米非司酮、利洛普里斯酮、奥纳普里斯酮、特拉普里斯酮和托里普里斯酮。 阿格列普里斯酮以其对孕激素受体的高亲和力和其在兽医中的特定用途而独特 . 与用于人类医学的米非司酮不同,阿格列普里斯酮主要用于动物 .

结论

阿格列普里斯酮是一种多用途化合物,在兽医和科学研究中具有重要应用。其独特的特性和对孕激素受体的高亲和力使其成为研究和治疗孕激素依赖性疾病的宝贵工具。

属性

CAS 编号 |

124478-60-0 |

|---|---|

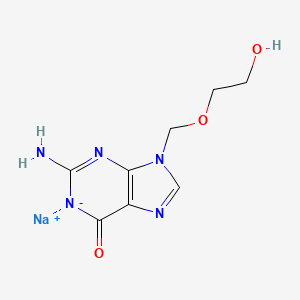

分子式 |

C29H37NO2 |

分子量 |

431.6 g/mol |

IUPAC 名称 |

(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |

InChI 键 |

RTCKAOKDXNYXEH-IRYDGCRRSA-N |

SMILES |

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

手性 SMILES |

CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

规范 SMILES |

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

外观 |

Solid powder |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aglepristone exert its antiprogestational effects?

A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]

Q2: What are the downstream consequences of this compound's action?

A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:

- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]

- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]

- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]

Q3: Does this compound directly induce luteolysis?

A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []

Q4: How does this compound affect the uterine environment?

A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []

Q5: What changes occur in the vagina following this compound administration?

A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.

Q6: How does this compound influence mammary tumors in dogs?

A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)